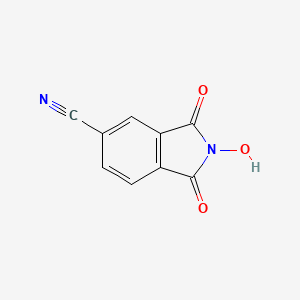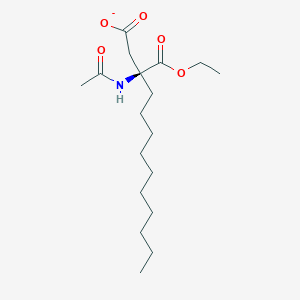![molecular formula C22H16Br2 B12607143 1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) CAS No. 643753-87-1](/img/structure/B12607143.png)
1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) is an organic compound characterized by its unique structure, which includes a 1,3-phenylene core connected to two ethene-2,1-diyl groups, each of which is further bonded to a 3-bromobenzene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) typically involves a multi-step process. One common method includes the following steps:
Formation of the 1,3-phenylene core: This can be achieved through various organic reactions, such as Friedel-Crafts alkylation.
Attachment of ethene-2,1-diyl groups: This step often involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the ethene groups.
Bromination: The final step involves the bromination of the benzene rings using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethene groups can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce extended conjugated systems.
科学研究应用
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Organic Synthesis: Serves as a building block for more complex organic molecules.
Biological Studies: Potential use in the development of bioactive compounds.
Industrial Applications: Utilized in the production of advanced materials with specific electronic properties.
作用机制
The mechanism of action of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its conjugated structure allows it to participate in electronic interactions, making it useful in the development of semiconducting materials.
相似化合物的比较
Similar Compounds
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene): Similar structure but with nitro groups instead of bromine.
Benzoic acid, 3,3’- (1,3-phenylenedi-2,1-ethynediyl)bis-: Contains ethynediyl groups instead of ethene-2,1-diyl groups.
Uniqueness
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) is unique due to its specific substitution pattern and the presence of bromine atoms, which make it particularly useful for further functionalization through substitution reactions. Its conjugated structure also imparts unique electronic properties, making it valuable in materials science applications.
属性
CAS 编号 |
643753-87-1 |
|---|---|
分子式 |
C22H16Br2 |
分子量 |
440.2 g/mol |
IUPAC 名称 |
1,3-bis[2-(3-bromophenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H16Br2/c23-21-8-2-6-19(15-21)12-10-17-4-1-5-18(14-17)11-13-20-7-3-9-22(24)16-20/h1-16H |
InChI 键 |
FWGJTXRQOMNNMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C=CC2=CC(=CC=C2)Br)C=CC3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B12607063.png)
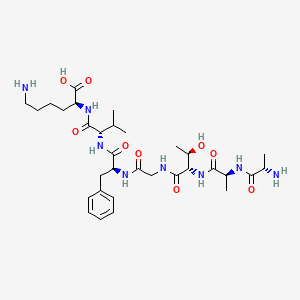
![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)
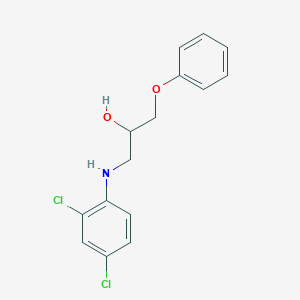

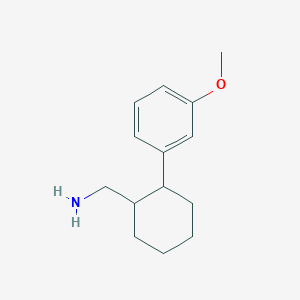
![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)

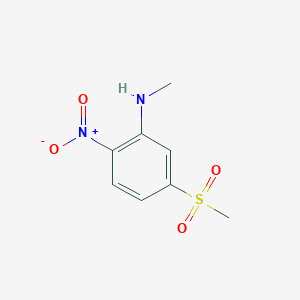
![(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B12607106.png)

![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
